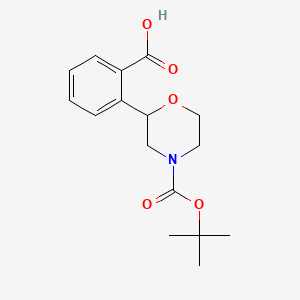

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid

説明

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The Boc group serves as a protective moiety for the morpholine’s amine, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₂₁NO₅, with a molecular weight of 307.34 g/mol (based on analogous structures in ).

特性

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-13(10-17)11-6-4-5-7-12(11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAMNZMCLBCLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

化学反応の分析

Types of Reactions

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to remove the tert-butoxycarbonyl group, yielding the deprotected morpholine derivative.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

科学的研究の応用

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group serves as a protecting group, preventing unwanted reactions during synthetic processes. Upon deprotection, the morpholine ring can interact with various biological targets, influencing biochemical pathways and potentially leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid with structurally related compounds, emphasizing physicochemical properties, synthesis, and biological relevance:

Key Comparisons :

Structural Heterogeneity: Morpholine vs. Piperazine/Pyrrolidine: Morpholine (O and N in a 6-membered ring) offers moderate polarity, while piperazine (two N atoms) increases basicity and solubility. Substituent Position: The Boc group’s placement (e.g., on morpholine’s N vs. piperazine’s N) influences steric effects and stability. Piperazine derivatives may exhibit better solubility due to protonatable N.

Synthetic Routes :

- The target compound likely involves Boc-protection of morpholine followed by coupling to benzoic acid, akin to methods in (reflux with catalysts like ZnCl₂). Piperazine analogs in require similar Boc protection but differ in coupling steps (e.g., methylene linkage).

Physicochemical Properties :

- Melting Points : Piperazine derivatives (e.g., 174–176°C) suggest higher crystallinity than morpholine analogs.

- Solubility : Boc groups reduce aqueous solubility, but piperazine’s basic N may mitigate this via salt formation. Thioxo-containing analogs () could exhibit unique solubility profiles due to sulfur’s polarity.

Biological Relevance :

- While direct bioactivity data for the target compound is lacking, morpholine and piperazine rings are common in pharmaceuticals (e.g., kinase inhibitors). Thioxo groups (as in 2k) may enhance binding to enzymes with metal cofactors.

Research Findings and Limitations

- Synthetic Efficiency: Piperazine derivatives () achieve yields >80%, suggesting robust protocols. Morpholine-thioxo analogs () report 80–95% yields, indicating efficient thiazolidinone formation.

- Stability : Boc-protected compounds are acid-labile, limiting their use in acidic environments. Unprotected morpholine derivatives (e.g., 2k) may offer greater stability under physiological conditions.

- Data Gaps : Melting points and solubility data for the target compound are absent in the provided evidence, necessitating experimental validation.

生物活性

2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid, also known as 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid, is a compound that belongs to the class of benzoic acid derivatives. Its unique structural features, including a morpholine ring and a tert-butoxycarbonyl group, suggest significant potential for various biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid is C16H21NO5, with a molecular weight of approximately 307.35 g/mol. The presence of both a morpholine moiety and a benzoic acid group allows for diverse chemical interactions that can influence biological systems significantly.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. The mechanism of action typically involves:

- Binding to Enzymes : The compound may modulate the activity of various enzymes, influencing metabolic pathways.

- Receptor Interaction : It has been investigated for its potential to bind with specific receptors involved in signal transduction pathways, which can affect cellular responses.

Biological Activity and Therapeutic Applications

Research indicates that 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid has potential applications in several therapeutic areas:

- Cancer Research : Preliminary studies suggest that this compound may act as a biochemical probe in cancer treatment by inhibiting specific cancer cell lines. For instance, it has shown promise in modulating mitotic spindle multipolarity in human colon cancer cell lines, indicating potential anti-cancer properties .

- Drug Development : Its unique structure makes it a candidate for drug development, particularly for conditions where modulation of enzyme activity or receptor signaling is beneficial. The compound's ability to influence various biological processes could lead to the discovery of new therapeutic agents .

- Biochemical Probes : Due to its structural characteristics, it is being explored as a biochemical probe to study specific molecular interactions within cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(4-(Tert-butoxycarbonyl)morpholin-2-yl)benzoic acid:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines at specific concentrations, showcasing its potential as an anti-cancer agent .

- Mechanistic Studies : Research has focused on elucidating the interaction between this compound and target proteins involved in cancer progression. For example, studies have shown that it can lead to increased multipolarity in centrosome-amplified cells without affecting normal diploid cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。